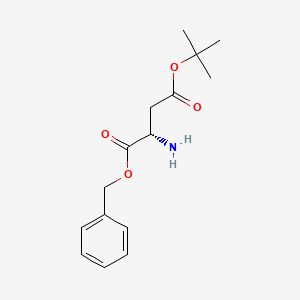

1-Benzyl 4-tert-butyl L-aspartate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-O-benzyl 4-O-tert-butyl (2S)-2-aminobutanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-13(17)9-12(16)14(18)19-10-11-7-5-4-6-8-11/h4-8,12H,9-10,16H2,1-3H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUPVGUVBPZBXKG-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)OCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)OCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595085 | |

| Record name | 1-Benzyl 4-tert-butyl L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2131-29-5 | |

| Record name | 1-Benzyl 4-tert-butyl L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 1 Benzyl 4 Tert Butyl L Aspartate

Orthogonality and Selectivity of tert-Butyl Esters

The tert-butyl ester is a cornerstone of the Fmoc/tBu strategy in SPPS. wikipedia.orgub.edu Its key feature is its orthogonality to the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) protecting group used for the temporary protection of the α-amino group. wikipedia.orgresearchgate.net This means that the Fmoc group can be selectively removed using a mild base, typically piperidine (B6355638) in DMF, without affecting the tert-butyl ester. wikipedia.org This orthogonality allows for the stepwise elongation of the peptide chain without premature deprotection of the side chain.

The bulky nature of the tert-butyl group also provides steric hindrance, which helps to minimize the formation of aspartimide. nih.goviris-biotech.de Aspartimide formation occurs through the cyclization of the aspartic acid side chain, leading to a mixture of α- and β-peptides and other byproducts. nih.goviris-biotech.de

Acid-Labile Deprotection Methodologies for tert-Butyl Esters

The tert-butyl ester is highly sensitive to acidic conditions and is typically removed at the end of the synthesis during the final cleavage from the solid support and deprotection of all side-chain protecting groups. wikipedia.org The standard reagent for this is trifluoroacetic acid (TFA), often in the presence of scavengers to trap the reactive tert-butyl cations that are formed. wikipedia.orgnih.gov The mechanism involves the protonation of the ester oxygen, followed by the elimination of isobutylene (B52900) and the formation of the carboxylic acid. youtube.com

The high acid lability of the tert-butyl group allows for its selective removal in the presence of the more acid-stable benzyl (B1604629) ester, a principle utilized in certain solution-phase and convergent synthesis strategies. nih.govacs.orgresearchgate.net

Orthogonal Protection Schemes in Peptide Synthesis Utilizing Aspartate Derivatives

Compatibility with Boc/Benzyl (Bn) Protection Strategy

The Boc/Benzyl (Bn) protection strategy is a foundational approach in peptide synthesis, characterized by the use of the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection and benzyl-based groups for the semi-permanent protection of amino acid side chains. The process involves the repetitive removal of the Nα-Boc group using a moderately strong acid, typically trifluoroacetic acid (TFA), followed by coupling of the next Boc-protected amino acid. The final step involves the removal of all side-chain benzyl protecting groups and cleavage of the peptide from the resin using a very strong acid, such as hydrofluoric acid (HF).

The use of this compound, or more precisely a Boc-protected version like Boc-Asp(OtBu)-OBzl, within this framework presents significant compatibility challenges. The core issue lies in the lack of orthogonality between the temporary Nα-Boc group and the permanent β-tert-butyl ester side-chain protection.

α-Benzyl Ester Compatibility : The α-benzyl ester (OBzl) is compatible with the Boc/Bn strategy as a C-terminal protecting group. It is stable to the repeated TFA treatments required for Nα-Boc removal. However, it is not the standard choice, as peptides are typically anchored to a resin linker that functions as the C-terminal protection until the final cleavage step.

β-tert-Butyl Ester Incompatibility : The β-tert-butyl ester (OtBu) is highly acid-labile. It has comparable sensitivity to acid as the Nα-Boc group. Consequently, during each cycle of Boc deprotection with TFA, the tert-butyl ester on the aspartate side chain would also be prematurely and progressively cleaved. This non-orthogonality leads to the undesired exposure of the side-chain carboxyl group, which can cause branching, side reactions, and deletions in the peptide sequence.

Therefore, the combination of a tert-butyl side chain protecting group with a Boc-based N-terminal protection is generally avoided in standard Boc-SPPS protocols due to the inability to selectively remove the Nα-Boc group without affecting the side chain.

Table 1: Orthogonality in Boc/Bn Protection Strategy

| Protecting Group | Cleavage Reagent | Stability to TFA (Boc Deprotection) | Stability to Piperidine (B6355638) (Fmoc Deprotection) |

|---|---|---|---|

| Boc | ~50% TFA in DCM | Labile | Stable |

| Benzyl (Bn) | HF, H₂/Pd | Stable | Stable |

| tert-Butyl (tBu) | ~50% TFA in DCM, HF | Labile | Stable |

Selective On-Resin Deprotection Techniques for Carboxyl Side Chains

The ability to selectively remove a side-chain protecting group while the peptide remains attached to the solid support opens avenues for complex peptide modifications, such as side-chain cyclization, branching, or the attachment of labels. For aspartic acid protected with a tert-butyl ester in Fmoc-SPPS, this selective deprotection is challenging because the standard cleavage reagent, TFA, would also cleave most common acid-labile resin linkers acs.org.

Research has focused on developing mild methods to achieve this selectivity:

Lewis Acid-Mediated Deprotection : A significant advancement is the use of mild Lewis acids for the selective deprotection of tert-butyl esters on resin. An efficient and cost-effective method utilizes ferric chloride (FeCl₃) in a solution of acetic anhydride (B1165640) and dichloromethane. This method is compatible with the acid-labile linkers used in Fmoc chemistry and effectively removes the tert-butyl group from aspartate or glutamate (B1630785) side chains without cleaving the peptide from the resin nih.govacs.org. This allows for subsequent on-resin modification of the newly exposed carboxylic acid.

Use of Hyper-Acid-Labile Groups and Resins : Another strategy involves using side-chain protecting groups that are significantly more acid-labile than the resin linker. For instance, the 2,4-dimethoxybenzyl (Dmb) group can be cleaved with very dilute acid (e.g., 1% TFA) nih.govacs.org. However, this requires the use of a more robust, less acid-sensitive resin to prevent premature cleavage of the peptide.

Challenges with Aspartimide Formation : A persistent side reaction during peptide synthesis involving aspartic acid is the formation of a five-membered aspartimide ring nih.gov. This reaction is particularly prevalent during the base-mediated Fmoc deprotection step and can also occur during subsequent coupling reactions. The formation of aspartimide can lead to a mixture of α- and β-linked peptides upon ring-opening, significantly complicating purification. Strategies to mitigate this include the use of sterically hindered protecting groups or the incorporation of backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the nitrogen of the preceding amino acid peptide.com.

Table 3: Selected On-Resin Deprotection Techniques for Aspartate Side Chains

| Technique | Reagent/Conditions | Protecting Group Removed | Compatibility | Key Feature |

|---|---|---|---|---|

| Lewis Acid Method | FeCl₃, Ac₂O, DCM | tert-Butyl (tBu) | Fmoc/tBu SPPS | Mild, cost-effective, and compatible with standard acid-labile resins. nih.govacs.org |

| Dilute Acid Method | 1% TFA in DCM | 2,4-Dimethoxybenzyl (Dmb) | Fmoc/tBu SPPS | Requires a less acid-sensitive resin to ensure peptide remains attached. nih.govacs.org |

| Global Cleavage | 95% TFA with scavengers | tert-Butyl (tBu), Benzyl (Bn) | Fmoc/tBu SPPS | Non-selective; removes all acid-labile groups and cleaves from resin simultaneously. sigmaaldrich.com |

Applications in Advanced Organic Synthesis and Peptide Chemistry

1-Benzyl 4-tert-butyl L-aspartate as a Chiral Building Block

The inherent chirality of L-aspartic acid is preserved in its 1-benzyl 4-tert-butyl ester derivative, making it a valuable chiral precursor in asymmetric synthesis. The presence of two distinct ester functionalities, which can be cleaved under different conditions, provides synthetic chemists with a powerful handle to introduce molecular complexity in a controlled and stereospecific manner.

Contributions to Asymmetric Synthesis Methodologies

While direct and extensive literature detailing the specific contributions of this compound to novel asymmetric synthesis methodologies is specialized, its utility can be inferred from the principles of chiral pool synthesis. The core value of this compound lies in its ability to act as a scaffold where the two carboxylic acid groups can be sequentially unmasked and elaborated.

For instance, the tert-butyl ester can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid), leaving the benzyl (B1604629) ester intact. This allows for reactions at the β-carboxyl group. Conversely, the benzyl group can be removed by hydrogenolysis, preserving the tert-butyl ester for subsequent transformations at the α-carboxyl group. This orthogonal protection scheme is a cornerstone of modern synthetic strategies, enabling the construction of chiral molecules with multiple stereocenters.

The general strategy involves:

Selective deprotection of either the benzyl or tert-butyl ester.

Modification of the newly freed carboxylic acid (e.g., amide bond formation, reduction to an alcohol, or conversion to a ketone).

Deprotection of the second ester group.

Further elaboration at the second carboxylic acid.

This stepwise approach, starting from a readily available chiral molecule, is a highly efficient method for the synthesis of complex, enantiomerically pure targets.

Precursor to β-Amino Acids and Their Derivatives

β-Amino acids are crucial components of many biologically active molecules, including natural products and pharmaceuticals. One of the established routes to synthesize β-amino acids is through the Arndt-Eistert homologation of α-amino acids. In this context, this compound can serve as a valuable starting material for the synthesis of substituted β-amino acid derivatives.

A plausible synthetic route, based on established chemical transformations, is outlined below:

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Selective α-carboxyl deprotection | H₂, Pd/C | 4-tert-butyl L-aspartate |

| 2 | Amide formation | Isobutyl chloroformate, N-methylmorpholine, then CH₂N₂ | Diazoketone derivative |

| 3 | Wolff rearrangement | Silver benzoate (B1203000) (AgO₂CPh) in methanol | β-amino acid methyl ester derivative |

This sequence effectively adds a methylene (B1212753) group between the α-carbon and the carboxyl group, transforming the α-amino acid derivative into a β-amino acid derivative. The tert-butyl ester on the side chain remains intact throughout this process and can be removed in a final step if the free β-dicarboxylic acid is desired. This methodology allows for the synthesis of a variety of chiral β-amino acid building blocks for further use in drug discovery and materials science.

Integration of this compound in Peptide Synthesis

The orthogonal protecting groups of this compound are particularly advantageous in peptide synthesis, where precise control over reactive side chains is paramount. This is especially true in both solid-phase and solution-phase methodologies for the construction of complex peptide sequences and architectures.

Methodologies in Solid-Phase Peptide Synthesis (SPPS)

In the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis strategy, the N-terminal Fmoc group is removed with a base (commonly piperidine), while the side-chain protecting groups (often tert-butyl esters, ethers, and carbamates) and the resin linker are cleaved with a strong acid (typically trifluoroacetic acid) at the end of the synthesis.

While the standard protected aspartic acid derivative for this strategy is Fmoc-Asp(OtBu)-OH, the use of an orthogonally protected aspartate derivative like Fmoc-Asp(OBn)-OH allows for selective deprotection of the benzyl group on the solid support. This opens up possibilities for on-resin modifications. For instance, after the peptide chain has been assembled, the benzyl group of a specific aspartate residue can be removed by catalytic hydrogenation, leaving all other protecting groups and the peptide-resin linkage intact. The now-free side-chain carboxyl group can be used for:

On-resin cyclization: Formation of a lactam bridge with a side-chain amine of another amino acid (e.g., lysine).

On-resin ligation: Attachment of another peptide fragment or a reporter molecule.

On-resin modification: Derivatization with various chemical moieties to introduce specific functionalities.

A significant challenge in SPPS involving aspartic acid is the formation of aspartimide, a cyclic imide byproduct that can lead to racemization and the formation of β-peptides. The choice of protecting group on the aspartate side chain can influence the extent of this side reaction. While the tert-butyl ester is standard, the use of alternative protecting groups is an area of active research to minimize this problem.

Methodologies in Solution-Phase Peptide Synthesis

In solution-phase peptide synthesis, the orthogonal nature of this compound is equally valuable. This methodology is often preferred for the large-scale synthesis of peptides or for the preparation of peptide segments that are later combined.

The synthesis of a dipeptide, for example, could proceed as follows:

| Step | Reaction | Reactants | Product |

| 1 | N-terminal protection | This compound + Boc₂O | Boc-Asp(OBn)-OtBu |

| 2 | C-terminal deprotection | Amino acid with protected N-terminus (e.g., Boc-Phe-OH) | Boc-Phe-OH |

| 3 | Peptide coupling | Boc-Asp(OBn)-OtBu + H-Phe-OMe (prepared from Boc-Phe-OH) with a coupling reagent (e.g., DCC/HOBt) | Boc-Asp(OBn)-Phe-OMe |

| 4 | Selective deprotection | Removal of Boc group with TFA or benzyl group with H₂, Pd/C | H-Asp(OBn)-Phe-OMe or Boc-Asp(OH)-Phe-OMe |

This selective deprotection allows for further elongation of the peptide chain at either the N-terminus or the aspartate side chain. This level of control is crucial for the convergent synthesis of complex peptides, where different protected fragments are synthesized separately and then joined together.

Strategies for Incorporation into Specific Peptidic Architectures

The true synthetic power of this compound is realized in the construction of non-linear and modified peptidic structures.

Cyclic Peptides: Cyclic peptides often exhibit enhanced biological activity and stability compared to their linear counterparts. The synthesis of cyclic peptides containing a lactam bridge (an amide bond between the side chains of an acidic and a basic amino acid) is a common strategy. Here, an orthogonally protected aspartate derivative is essential.

A typical strategy for synthesizing a cyclic peptide using this compound would involve:

Synthesizing the linear peptide on a solid support, incorporating Fmoc-Asp(OBn)-OH and an amino acid with an orthogonal side-chain protecting group on its amine, for example, Fmoc-Lys(Alloc)-OH.

After assembly of the linear peptide, the Alloc group is selectively removed from the lysine (B10760008) side chain using a palladium catalyst.

The benzyl group is then selectively removed from the aspartate side chain via catalytic hydrogenation.

An intramolecular amide bond is then formed between the now-free side-chain amine of lysine and the side-chain carboxyl group of aspartate using a suitable coupling reagent.

Finally, the peptide is cleaved from the resin and the remaining side-chain protecting groups are removed.

Glycopeptides: Glycosylation is a critical post-translational modification that influences the structure and function of many proteins. The synthesis of well-defined glycopeptides is a significant challenge in chemical biology. Orthogonally protected amino acids are indispensable for this purpose.

Utilization in the Synthesis of Complex Organic Molecules

This compound and its closely related analogues are valuable chiral building blocks in advanced organic synthesis. The strategic placement of two distinct and orthogonally protected carboxylic acid functionalities within a single molecule provides chemists with significant synthetic flexibility. The α-carboxyl group is protected as a benzyl ester, which is typically removable under neutral conditions via catalytic hydrogenolysis, while the β-carboxyl group is protected as a tert-butyl ester, which is labile under acidic conditions. This orthogonal protection scheme allows for the selective deprotection and subsequent modification of one carboxyl group while the other remains intact, a critical feature for the stepwise construction of complex molecular architectures and peptides. This versatility makes it an essential reagent in various synthetic applications, from creating specific polymer backbones to precisely modifying the structure of peptides. chemimpex.comnbinno.com

Examples in the Preparation of Heterocyclic Scaffolds

Protected derivatives of aspartic acid serve as precursors in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. One notable example is the preparation of 4-substituted oxazolidin-5-one derivatives. thieme-connect.de These heterocyclic scaffolds can be synthesized from N-protected aspartic acid and paraformaldehyde. The resulting oxazolidinone ring effectively provides dual protection for the α-amino and α-carboxyl groups. thieme-connect.de

This heterocyclic intermediate can then be used for further selective modifications. For instance, the remaining free carboxylic acid side chain can be readily converted into a tert-butyl ester through acid-catalyzed reaction with isobutene. thieme-connect.de Subsequently, the oxazolidinone ring can be opened under specific conditions, such as alkaline hydrolysis or catalytic hydrogenolysis, to reveal the α-amino and α-carboxyl groups for the next steps in a synthetic sequence. This strategy demonstrates how a protected aspartic acid building block can be transiently converted into a heterocyclic scaffold to facilitate selective transformations elsewhere in the molecule. thieme-connect.de

Contributions to the Synthesis of Polyaspartate Derivatives

Protected aspartic acid monomers are instrumental in the synthesis of polyaspartates, a class of biodegradable polymers with applications in drug delivery and biomaterials. The synthesis is often achieved through the ring-opening polymerization of an N-carboxyanhydride (NCA) or a β-lactam monomer derived from a protected aspartic acid, such as β-Benzyl L-Aspartic Acid NCA. researchgate.netnanosoftpolymers.com The choice of protecting groups on the monomer is crucial as it influences the polymerization process and the properties of the resulting polymer.

Research on the anionic-assisted polymerization of L-aspartic β-lactam benzyl ester to produce poly-β-(α-benzyl-L-aspartate) has shown that the reaction conditions, particularly the solvent, significantly impact the outcome. researchgate.netcapes.gov.br The formation of imide-related side products, which can introduce branching and racemization, and the molecular weight of the final polymer are highly dependent on the polarity of the reaction medium. researchgate.netcapes.gov.br High molecular weight, linear poly-β-aspartates are preferentially obtained in solvents of low polarity, which suppress side reactions. researchgate.netcapes.gov.br

| Solvent | Relative Polarity | Resulting Polymer Molecular Weight | Observed Side Reactions |

|---|---|---|---|

| Nonpolar Solvents (e.g., Toluene) | Low | High | Minimal imide formation; low branching and racemization |

| Polar Aprotic Solvents (e.g., DMF) | High | Lower | Significant imide formation; increased branching and racemization |

Role in Modifying Tertiary Structures of Peptides

In solid-phase peptide synthesis (SPPS), the use of orthogonally protected amino acids like Fmoc-Asp(OtBu)-OH is fundamental for building complex peptides with defined tertiary structures. nbinno.compeptide.com One of the most significant challenges when incorporating aspartic acid into a peptide sequence is the base-catalyzed formation of an aspartimide (a succinimide (B58015) derivative). nih.goviris-biotech.de This intramolecular cyclization is particularly problematic during the repeated piperidine (B6355638) treatments used for Fmoc-group removal in SPPS. iris-biotech.de Aspartimide formation leads to a mixture of unwanted by-products, including α- and β-peptides and racemized products, compromising the purity and structural integrity of the target peptide. nih.govresearchgate.net

The use of a sterically bulky protecting group on the side-chain carboxyl, such as the tert-butyl (OtBu) ester, is a key strategy to mitigate this problem. researchgate.net The bulkiness of the tert-butyl group sterically hinders the nucleophilic attack by the backbone nitrogen, thereby suppressing the formation of the aspartimide ring. iris-biotech.de This ensures that the integrity of the primary amino acid sequence is maintained, which is a prerequisite for the peptide to fold into its correct and biologically active tertiary structure. nih.gov

| Side-Chain Protecting Group | Relative Steric Bulk | Effectiveness in Aspartimide Suppression | Deprotection Condition |

|---|---|---|---|

| tert-Butyl (OtBu) | Standard | Moderate; serves as a benchmark | Strong Acid (e.g., TFA) |

| 3-ethyl-3-pentyl (OEpe) | High | Very Effective | Strong Acid (e.g., TFA) |

| 5-n-butyl-5-nonyl (OBno) | Very High | Extremely Effective | Strong Acid (e.g., TFA) |

Furthermore, the orthogonal nature of the protecting groups in analogues of this compound is exploited for sophisticated peptide modifications that define tertiary structure, such as on-resin macrocyclization. nih.gov For example, a synthetic glutamic acid (a close chemical relative of aspartic acid) with orthogonal allyl/allylester and tert-butyl protecting groups can be incorporated into a peptide chain. Following chain assembly, the allyl groups can be selectively removed on the solid support to allow for intramolecular ring closure (macrocyclization), creating a structurally constrained peptide with a specific conformation designed to bind to a protein target. nih.gov This demonstrates how such building blocks are crucial tools for engineering the tertiary structures of peptides for therapeutic and research purposes.

Mechanistic Insights and Side Reactions in Differential Esterification and Deprotection

Understanding Ester Exchange Reaction Pathways

Ester exchange, or transesterification, is a reaction in which the alkoxy group of an ester is exchanged with another alcohol. This process can be catalyzed by either acids or bases. While not commonly cited as a major side reaction for 1-Benzyl 4-tert-butyl L-aspartate compared to aspartamide formation, the potential for this pathway exists under certain peptide synthesis conditions.

Acid-Catalyzed Mechanism: Under acidic conditions, the carbonyl oxygen of one of the ester groups (either benzyl (B1604629) or tert-butyl) is protonated, which activates the carbonyl carbon towards nucleophilic attack. youtube.comrsc.org An alcohol present in the reaction mixture can then attack this activated carbonyl, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the original alcohol (benzyl alcohol or tert-butanol) yields the new ester. This pathway is generally reversible, with the equilibrium driven by the concentration of the attacking alcohol. chemistrysteps.comlibretexts.org

Base-Catalyzed Mechanism: In the presence of a base, an alcohol can be deprotonated to form a more nucleophilic alkoxide ion. This alkoxide can then attack the carbonyl carbon of the ester, also forming a tetrahedral intermediate. The collapse of this intermediate expels the original alkoxide, resulting in the transesterified product. This process is also an equilibrium; however, if the incoming alcohol is significantly more acidic or used in large excess, the equilibrium can be shifted towards the product.

For this compound, the differential stability of the two ester groups influences the likelihood of transesterification. The tert-butyl ester is highly susceptible to acidolysis but relatively stable to base, while the benzyl ester can be cleaved by hydrogenolysis or strong acids. libretexts.org During peptide synthesis, exposure to alcoholic solvents in the presence of acidic or basic catalysts could theoretically initiate ester exchange, although dedicated studies on this specific side reaction are limited.

Mechanisms of Aspartamide Formation and Prevention Strategies

Aspartamide (succinimide) formation is one of the most significant and problematic side reactions in Fmoc-based solid-phase peptide synthesis (SPPS) involving aspartic acid residues. researchgate.netiris-biotech.de It is a base-catalyzed intramolecular cyclization that leads to a mixture of difficult-to-separate impurities.

The reaction is initiated by the deprotonation of the backbone amide nitrogen following the aspartic acid residue. This is particularly prevalent during the repeated piperidine (B6355638) treatments used for Fmoc group removal. iris-biotech.de The resulting amide anion acts as an internal nucleophile, attacking the carbonyl carbon of the side-chain ester (the 4-tert-butyl ester in this case). This attack leads to the formation of a five-membered succinimide (B58015) ring intermediate, with the expulsion of the side-chain alcohol (tert-butanol). iris-biotech.deiris-biotech.de

This aspartimide intermediate is highly problematic for several reasons:

Racemization: The α-carbon of the aspartimide ring is prone to epimerization under basic conditions.

Chain Termination: The aspartimide ring can be attacked by the N-terminal amine of the growing peptide chain, leading to the formation of piperazine-2,5-diones and termination of the synthesis. nih.gov

Isomer Formation: The succinimide ring can be opened by nucleophiles, such as piperidine or water, at either the α- or β-carbonyl group. This results in the formation of a mixture of α-aspartyl peptides (the desired product), β-aspartyl peptides (an isomeric impurity), and their corresponding D-isomers if racemization has occurred. iris-biotech.deiris-biotech.desigmaaldrich.com

This side reaction is highly sequence-dependent, with Asp-Gly, Asp-Ala, Asp-Ser, Asp-Asn, and Asp-Arg sequences being particularly susceptible. peptide.comiris-biotech.de

Several strategies have been developed to mitigate or prevent aspartamide formation.

| Strategy | Mechanism of Action | Examples & Conditions | Effectiveness & Remarks |

|---|---|---|---|

| Modification of Fmoc-Deprotection Conditions | Reduces the basicity of the cleavage reagent, thereby decreasing the rate of backbone amide deprotonation. | - Using a weaker base like morpholine (B109124) or piperizine instead of piperidine. iris-biotech.debiotage.com | Reduces but does not eliminate aspartamide formation. Weaker bases may lead to incomplete Fmoc removal in some cases. iris-biotech.de |

| Use of Sterically Bulky Side-Chain Protecting Groups | The bulky group sterically hinders the intramolecular nucleophilic attack of the backbone amide on the side-chain carbonyl. | - Replacing O-tert-butyl (OtBu) with larger groups like 3-methylpent-3-yl (OMpe), 2,3,4-trimethylpent-3-yl (Die), or other trialkylcarbinol esters. iris-biotech.debiotage.comresearchgate.netnih.gov | Significantly reduces aspartamide formation. Studies show that bulky, flexible acyclic groups are more effective than rigid cyclic ones. nih.gov |

| Backbone Protection | An acid-labile protecting group on the amide nitrogen following the Asp residue prevents the initial deprotonation required for cyclization. | - Incorporating a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the nitrogen of the subsequent amino acid (e.g., in an Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide). iris-biotech.depeptide.com | Highly effective, often considered the best method for complete suppression, especially for problematic Asp-Gly sequences. The protecting group is removed during the final TFA cleavage. biotage.com |

Side Reaction Profiles During Protecting Group Cleavage

The final step in peptide synthesis involves the global deprotection of side-chain protecting groups and, in SPPS, cleavage from the resin. The differential cleavage of the benzyl and tert-butyl esters of this compound is key to its utility, but each process generates reactive species that can lead to undesired modifications of the peptide.

Side Reactions from tert-Butyl Ester Cleavage: The tert-butyl group is typically removed under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA). sigmaaldrich.com This process generates a stable tert-butyl cation. acs.orgthermofisher.com This highly reactive electrophile can attack nucleophilic residues within the peptide chain, a side reaction known as tert-butylation.

Susceptible amino acids include:

Tryptophan (Trp): The indole (B1671886) side chain is highly nucleophilic and can be alkylated at various positions, leading to products with an additional mass of +56 Da. researchgate.netresearchgate.netresearchgate.net

Cysteine (Cys): The free thiol group can be alkylated to form S-tert-butyl cysteine. acs.org

Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt, which can lead to chain fragmentation. sigmaaldrich.commerckmillipore.com

Tyrosine (Tyr): The phenolic ring can be alkylated, although it is less reactive than tryptophan.

To prevent these alkylation reactions, "scavengers" are added to the TFA cleavage cocktail. These are nucleophilic species designed to trap the tert-butyl cations before they can react with the peptide. sigmaaldrich.comthermofisher.com

| Scavenger | Primary Target / Function |

|---|---|

| Water (H₂O) | Traps tert-butyl cations. acs.org Also helps with the hydrolysis of some protecting groups. |

| Triisopropylsilane (TIS) | A reducing scavenger that effectively traps tert-butyl and trityl cations via hydride transfer. acs.orgresearchgate.net |

| 1,2-Ethanedithiol (EDT) | A soft nucleophile, highly effective at scavenging tert-butyl cations and preventing Cys modification. sigmaaldrich.comthermofisher.com |

| Thioanisole | A soft nucleophile that helps prevent Met and Trp modification. nih.gov |

| Phenol | Scavenges various carbocations and can help prevent Tyr modification. nih.gov |

Side Reactions from Benzyl Ester Cleavage: The benzyl ester is more stable to TFA than the tert-butyl ester but can be cleaved by very strong acids like liquid hydrogen fluoride (B91410) (HF) or hydrogen bromide (HBr) in TFA, or more commonly, by catalytic hydrogenolysis. libretexts.orgacs.org

Acid-Catalyzed Side Reactions: During cleavage with strong acids, two primary side reactions can occur. Firstly, acid-catalyzed aspartamide formation can be promoted, with studies showing that the benzyl ester is significantly more prone to this side reaction under acidic conditions than other esters like cyclohexyl. nih.govnih.gov Secondly, if Tyrosine protected with a benzyl ether is present, acid can catalyze the migration of the benzyl group from the phenolic oxygen to the aromatic ring (an O-to-C rearrangement), yielding 3-benzyltyrosine. nih.gov

Catalytic Hydrogenolysis: This method is much milder but is incompatible with peptides containing sulfur-containing amino acids like methionine and cysteine, as the catalyst can be poisoned. It also cannot be used if other protecting groups that are sensitive to reduction are present.

Future Directions and Emerging Research Avenues

Development of Novel and More Efficient Synthetic Routes

A primary challenge in the synthesis and application of aspartic acid derivatives is the propensity for aspartimide formation, a side reaction that can significantly reduce yields and complicate purification. researchgate.netsemanticscholar.orgresearchgate.netiris-biotech.denih.gov This reaction is particularly problematic during solid-phase peptide synthesis (SPPS) under basic conditions used for Fmoc group removal. researchgate.netnih.gov

Future research in the synthesis of 1-Benzyl 4-tert-butyl L-aspartate and related compounds is geared towards several key areas:

Minimizing Aspartimide Formation: A significant area of research is the development of synthetic strategies that minimize the formation of aspartimide. This includes the exploration of new, sterically hindered protecting groups for the aspartyl side chain that are more robust than the tert-butyl ester. iris-biotech.deiris-biotech.de Additionally, the use of milder Fmoc-deprotection reagents and acidic additives to the cleavage cocktail are being investigated to suppress this side reaction. iris-biotech.de

Novel Protecting Group Strategies: The development of alternative protecting groups that are completely stable to the conditions of peptide synthesis but can be removed under highly specific and orthogonal conditions is a major goal. For instance, the cyanosulfurylide (CSY) protecting group has been shown to completely suppress aspartimide formation by masking the carboxylic acid with a stable C-C bond. researchgate.netnih.govrsc.org Future work may focus on adapting such strategies for the synthesis of a wider range of orthogonally protected aspartic acid derivatives.

Greener Synthetic Methodologies: There is a growing emphasis on developing more environmentally friendly synthetic routes. This includes the use of enzymatic methods for the selective protection and deprotection of amino acids, reducing the reliance on harsh chemical reagents. nih.gov Photoredox catalysis is another emerging area that could offer new, milder pathways for the synthesis and functionalization of amino acid building blocks. nih.gov

| Research Focus | Key Objectives | Potential Impact |

| Aspartimide Suppression | Develop protecting groups and reaction conditions that minimize or eliminate this side reaction. | Increased peptide synthesis yields and purity. |

| Novel Protecting Groups | Introduce new orthogonal protecting groups with unique cleavage conditions. | Greater flexibility in the synthesis of complex peptides and modified proteins. |

| Green Chemistry | Utilize enzymatic and photocatalytic methods for synthesis. | More sustainable and environmentally friendly production of amino acid derivatives. |

Exploration of Expanded Applications in Chemical Biology and Medicinal Chemistry

The utility of this compound as a building block extends beyond traditional peptide synthesis. Its ability to introduce a functionalizable handle into a molecule makes it a valuable tool in chemical biology and medicinal chemistry.

Emerging applications are likely to focus on:

Synthesis of Peptide Mimetics and Novel Scaffolds: Tailor-made amino acids are increasingly used to create peptidomimetics with improved stability, bioavailability, and biological activity. mdpi.com The orthogonal protection of this compound allows for the selective modification of the side chain to create novel molecular architectures.

Development of Bioactive Peptides and Drug Conjugates: This building block is crucial for the synthesis of complex bioactive peptides. Future applications may involve its use in creating antibody-drug conjugates (ADCs), where the aspartic acid side chain can serve as a point of attachment for cytotoxic drugs. Functionalized amino acid polymers also hold promise for controlled drug delivery systems. bezwadabiomedical.com

Chemical Probes and Functionalized Biopolymers: The ability to selectively deprotect and modify the side chain of the aspartic acid residue makes it an ideal candidate for the incorporation of fluorescent labels, biotin (B1667282) tags, or other probes. bezwadabiomedical.com These modified peptides can be used to study protein-protein interactions, enzyme activity, and other biological processes. The functionalization of nanobodies and other biomolecules is an area of growing interest. researchgate.net

| Application Area | Description | Future Potential |

| Medicinal Chemistry | Synthesis of peptidomimetics, ADCs, and other therapeutic agents. | Development of new drugs with enhanced properties. molport.com |

| Chemical Biology | Creation of chemical probes and labeled peptides for studying biological systems. | Deeper understanding of cellular processes and disease mechanisms. |

| Materials Science | Development of functionalized polymers for drug delivery and biomaterials. | Advanced drug delivery systems and biocompatible materials. bezwadabiomedical.com |

Advanced Characterization Techniques for Mechanistic Elucidation of Reactivity and Selectivity

A deeper understanding of the reactivity and selectivity of protected amino acids is crucial for optimizing their use and developing new applications. Advanced analytical techniques are playing an increasingly important role in this area.

Future research will likely involve:

High-Resolution Mass Spectrometry: Techniques such as tandem mass spectrometry (MS/MS) are essential for characterizing complex peptides and identifying side products like those resulting from aspartimide formation. acs.org Emerging MS methods, including ion mobility-mass spectrometry, can provide detailed structural information and help to differentiate between isomers. acs.org

Advanced Chromatographic Methods: High-performance liquid chromatography (HPLC) and other chromatographic techniques are vital for the purification and analysis of chiral compounds. nih.govresearchgate.net The development of new chiral stationary phases and separation methods will improve the ability to analyze complex mixtures of amino acid derivatives and peptides. researchgate.netjiangnan.edu.cn

Spectroscopic and Computational Studies: Spectroscopic techniques, in combination with computational modeling, can provide detailed insights into the mechanisms of reactions such as aspartimide formation. researchgate.net This understanding is critical for designing strategies to prevent these unwanted side reactions. These approaches can also aid in the rational design of new amino acid-based molecules with specific properties. nih.gov

| Technique | Application in Research | Potential Insights |

| Mass Spectrometry | Characterization of reaction products and identification of side products. | Detailed structural information and differentiation of isomers. |

| Chromatography | Purification and analysis of chiral compounds and complex mixtures. | Improved separation and quantification of enantiomers and diastereomers. |

| Spectroscopy & Computation | Mechanistic studies of reactions and rational design of new molecules. | Deeper understanding of reaction pathways and prediction of molecular properties. |

常见问题

Q. What are the standard synthetic routes for 1-Benzyl 4-tert-butyl L-aspartate, and what reagents are critical for its preparation?

The compound is synthesized via orthogonal protection strategies commonly used in peptide chemistry. The tert-butyl group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions, while the benzyl ester is formed via benzylation of the carboxylic acid group using benzyl bromide and a base like triethylamine. Coupling agents such as DCC (dicyclohexlohexylcarbodiimide) or HOBt (hydroxybenzotriazole) may be employed to minimize racemization. Purification often involves column chromatography or recrystallization from solvents like ethyl acetate/hexane .

Q. How can researchers verify the purity and structural integrity of this compound?

Key analytical methods include:

Q. What are the primary applications of this compound in peptide synthesis?

The compound serves as a protected intermediate in solid-phase peptide synthesis (SPPS). The benzyl and tert-butyl groups provide orthogonal protection for aspartic acid’s α- and β-carboxylic acid groups, enabling selective deprotection during sequential coupling steps. This is critical for synthesizing aspartic acid-containing peptides with controlled regiochemistry .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

Factorial design allows systematic variation of parameters (e.g., temperature, reagent stoichiometry, solvent polarity) to identify optimal conditions. For example:

Q. What strategies mitigate racemization during the synthesis of this compound?

Racemization risks arise during activation of the carboxylic acid. Mitigation approaches include:

Q. How should researchers address discrepancies in reported physicochemical data (e.g., melting points) for this compound?

Contradictions in literature data (e.g., mp variations) may stem from differences in purity, polymorphic forms, or analytical methods. Researchers should:

Q. What advanced analytical methods are suitable for studying degradation pathways of this compound under storage?

- Stability-indicating HPLC : Monitor degradation products under stress conditions (heat, humidity, acidic/basic hydrolysis).

- LC-MS/MS : Identify degradation intermediates (e.g., de-esterified aspartic acid or tert-butyl cleavage products).

- Karl Fischer titration : Quantify moisture uptake, which may accelerate hydrolysis .

Q. How can researchers ensure stereochemical fidelity in downstream applications of this compound?

Q. What process engineering considerations are critical for scaling up synthesis of this compound?

Key challenges include:

- Heat management : Exothermic reactions (e.g., Boc protection) require controlled addition and cooling.

- Solvent recovery : Ethyl acetate or DCM used in extraction steps should be recycled via distillation.

- Quality-by-Design (QbD) : Implement PAT (Process Analytical Technology) tools for real-time monitoring of critical parameters .

Q. How can computational modeling predict the reactivity of this compound in novel peptide couplings?

Density functional theory (DFT) calculations can model:

- Activation energies for ester hydrolysis or coupling reactions.

- Solvent effects on reaction pathways.

- Steric hindrance from the tert-butyl group during nucleophilic attacks. Validation via experimental kinetics (e.g., Arrhenius plots) is essential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。